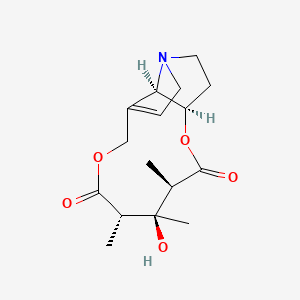
Fulvine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fulvine is a naturally occurring compound that is found in a variety of plant species and is known to have a range of beneficial effects on human health. It is a polyphenol compound, which is a type of antioxidant, and is believed to have anti-inflammatory, anti-cancer, and anti-atherosclerotic properties. It has also been studied for its potential to modulate the immune system.
Scientific Research Applications
Pulmonary Vascular Effects
Fulvine, a pyrrolizidine alkaloid, has been studied for its effects on pulmonary vessels. Research demonstrates that this compound induces vasoconstriction and medial hypertrophy in pulmonary arteries and veins in rats. This leads to changes in the pulmonary vasculature, including the development of smooth muscle fibers and increased collagen, causing luminal occlusion. These effects detract from its potential use in experimental models of pulmonary arterial hypertension (Wagenvoort et al., 1974). Additional studies confirm this compound's ability to induce pulmonary hypertension, with observed hypertensive pulmonary vascular disease and right ventricular hypertrophy in rats (Kay et al., 1971).
Cellular and Ultrastructural Impact
Electron microscopic studies reveal that this compound treatment in rats leads to morphological signs of contraction in pulmonary vascular smooth muscle cells. The studies observed smooth muscle cell hypertrophy and excrescences, which are indicative of vasoconstriction. These changes could be directly associated with this compound’s mechanism of action on the pulmonary vasculature (D. Kp & Wagenvoort Ca, 1976).
Chromosomal Studies and Toxicity
This compound has also been studied for its potential mutagenic effects. Chromosomal studies in children and rats with veno-occlusive disease (VOD) of the liver, presumably caused by this compound, showed significant percentages of mitotic cells with chromosomal damage. This suggests a mutagenic effect, which is consistent with other pyrrolizidine alkaloids (Martin et al., 1972).
Biochemical Composition
This compound has been isolated from plants like Crotalaria fulva, where it primarily occurs as an N-oxide. It is a cyclic diester of retroneoine and fulvinic acid, revealing its complex biochemical composition (Schoental, 1963).
Cytotoxicity and Pancreatic Impact
Studies on Wistar rats indicate that this compound causes acute pancreatopathy, characterized by interstitial edema and hypoxic dystrophy of acinar cells. This highlights this compound's cytotoxicity, particularly its impact on pancreatic cells (Putzke & Persaud, 1976).
Safety and Hazards
Mechanism of Action
Target of Action
Fulvine, a pyrrolizidine alkaloid, primarily targets the liver and the pulmonary system . It is known to cause veno-occlusive disease of the liver and pulmonary hypertension .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. It reacts with both nucleophiles and electrophiles, and is prone to acid- and cation-catalyzed polymerizations . It also participates in cycloaddition reactions . These interactions lead to changes in the targeted organs, particularly the liver and the pulmonary system .
Biochemical Pathways
It is known that this compound’s interaction with its targets leads to a series of reactions that result in vasoconstriction and medial hypertrophy of pulmonary arteries . This can lead to pulmonary hypertension .
Pharmacokinetics
It is known that this compound can be administered via intraperitoneal injection or orally . The bioavailability and pharmacokinetic properties of this compound would be influenced by these routes of administration.
Result of Action
The action of this compound results in significant molecular and cellular effects. In the liver, it can cause acute haemorrhagic centrilobular necrosis . In the pulmonary system, it leads to hypertensive changes in the pulmonary arterioles, some of which may contain thrombi . It also causes right ventricular hypertrophy and medial thickening of the pulmonary trunk and muscular pulmonary arteries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ingestion of this compound as a decoction of the plant Crotalaria fulva in bush tea is a common cause of veno-occlusive disease of the liver in the West Indies . This suggests that the method of preparation and consumption can impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Fulvine plays a significant role in biochemical reactions due to its ability to form dipolar structures at relatively low temperatures. This property allows this compound to participate in cycloaddition reactions, often with high selectivity . This compound interacts with enzymes, proteins, and other biomolecules, forming complex polycyclic carbon scaffolds. These interactions are crucial for the synthesis of natural products and materials chemistry applications .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to participate in cycloaddition reactions allows it to modify cellular components, leading to changes in cell function . These effects are essential for understanding this compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . This compound’s unique reactivity, resulting from its exocyclic double bond, allows it to participate in various chemical reactions, influencing the activity of biomolecules and altering cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may occur, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are crucial for understanding this compound’s role in cellular metabolism and its potential impact on overall cellular health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect this compound’s localization and accumulation, influencing its activity and function within different cellular compartments .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches specific compartments or organelles, where it can exert its effects on cellular processes and functions .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvine involves the condensation of two molecules of acetylene with one molecule of formaldehyde.", "Starting Materials": [ "Acetylene", "Formaldehyde" ], "Reaction": [ "Step 1: Acetylene is reacted with formaldehyde in the presence of a base catalyst such as sodium hydroxide to form 2,3-butadien-1-al.", "Step 2: The 2,3-butadien-1-al is then reacted with another molecule of acetylene in the presence of a palladium catalyst to form Fulvine." ] } | |
| 6029-87-4 | |
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(1R,4R,5R,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 |
InChI Key |
PSUFRPOAICRSTC-RCJVZNENSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C |
SMILES |
CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |
Canonical SMILES |
CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |
Pictograms |
Acute Toxic; Health Hazard |
synonyms |
fulvine fulvine, (12xi,13xi)-isomer fulvine, (14alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


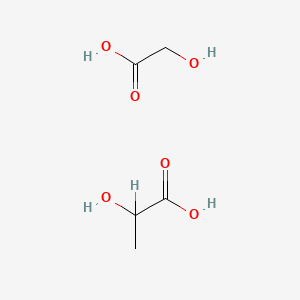

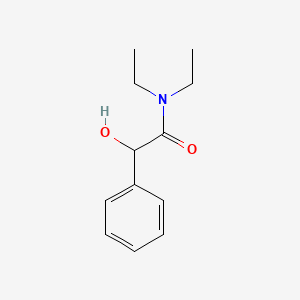
![5-[5-Hydroxy-6-(3-hydroxyoct-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1209632.png)
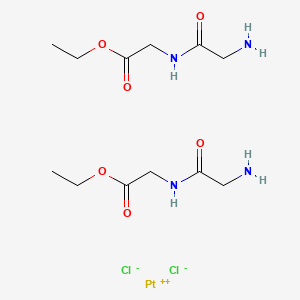
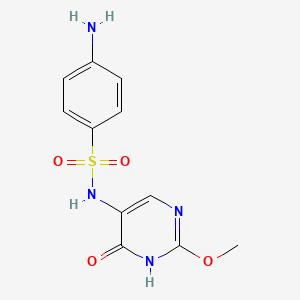


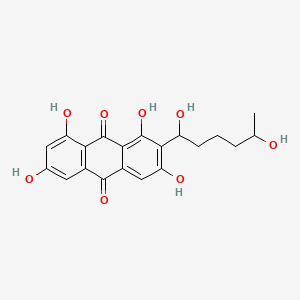

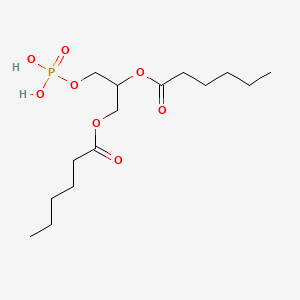
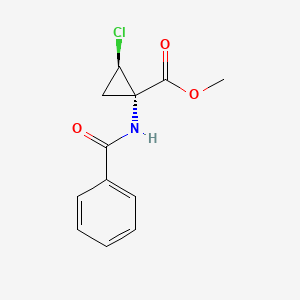

![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)
